2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
Description
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate (CAS: Not explicitly listed in evidence) is a methacrylate derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group. Its structure comprises:
- Methacrylate backbone: The 2-methylprop-2-enoate (methacrylate) group provides reactivity for polymerization.
- Boc-protected amine: The Boc group (C₄H₉O-CO-NH-) attached to the ethyl chain stabilizes the amine functionality, making the compound suitable for controlled radical polymerization or stepwise synthesis where deprotection is required .
This compound is primarily used in polymer chemistry and pharmaceutical intermediates, leveraging its dual functionality: the methacrylate group enables crosslinking, while the Boc-protected amine allows post-polymerization modifications (e.g., drug conjugation or surface functionalization).
Properties
CAS No. |
137133-12-1 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(butoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14) |
InChI Key |
DBGQSDWSSFWKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves two key steps:
- Step 1: Reaction of 2-aminoethanol with tert-butyl acrylate to introduce the butoxycarbonyl (Boc) protecting group on the amino functionality.
- Step 2: Methacrylation to introduce the 2-methylprop-2-enoate (methacrylate) group.
This route allows controlled incorporation of both the amine and methacrylate functionalities, which are critical for subsequent polymerization and functionalization.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Aminoethanol + tert-butyl acrylate | The amine group of 2-aminoethanol reacts with tert-butyl acrylate under mild conditions, typically in a suitable solvent like dichloromethane, at temperatures ranging from 0 to 20 °C, over 2-3 hours. | Formation of the Boc-protected aminoethyl intermediate. |
| 2 | Methacrylation of intermediate | The intermediate undergoes esterification or methacrylation to introduce the 2-methylprop-2-enoate group, often using methacryloyl chloride or methacrylic anhydride in the presence of a base (e.g., triethylamine) to scavenge HCl. | Formation of this compound. |
This process is summarized in the following reaction scheme:
Reaction Conditions and Optimization
- The reaction between 2-aminoethanol and tert-butyl acrylate is typically carried out in dichloromethane (CH2Cl2) at 0 to 20 °C to control the reactivity and avoid side reactions.
- The Boc protection step usually requires 2.5 to 3 hours to reach completion with stirring.
- Methacrylation is performed by adding methacryloyl chloride dropwise to the Boc-protected intermediate in the presence of a base, maintaining low temperature to minimize polymerization side reactions.
- Purification is achieved by standard organic workup procedures including washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
- Final purification often involves column chromatography using solvents such as dichloromethane and methanol mixtures to achieve high purity.
Representative Experimental Data
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Common solvent for both Boc protection and methacrylation |
| Temperature | 0 - 20 °C | To control reaction rate and selectivity |
| Reaction time | 2.5 - 3 hours | For Boc protection step |
| Base for methacrylation | Triethylamine (TEA) | To neutralize HCl formed |
| Purification | Column chromatography (95% CH2Cl2, 5% MeOH) | Ensures removal of unreacted starting materials and side products |
| Yield | Typically >80% | Dependent on reaction scale and purity of reagents |
Analysis of Preparation Methods
Advantages
- The use of Boc protection allows selective amine protection, preventing unwanted side reactions during methacrylation.
- Mild reaction conditions (low temperature, mild bases) reduce the risk of polymerization or degradation of the methacrylate group.
- The method is scalable and adaptable for different purity requirements.
Limitations
- Requires careful control of temperature and addition rates to avoid premature polymerization.
- Purification steps may be time-consuming and require chromatographic techniques.
- Use of volatile organic solvents and reagents necessitates appropriate safety and environmental controls.
Comparative Synthetic Routes and Related Compounds
While the primary synthesis route involves 2-aminoethanol and tert-butyl acrylate, alternative methods reported in literature for related compounds include:
- Boc protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C, followed by methacrylation.
- Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation in related carbamate derivatives.
- Other methacrylate derivatives synthesized via similar protection and esterification strategies tailored for specific polymer applications.
These methods emphasize the importance of protecting group chemistry and controlled esterification in preparing functionalized methacrylate monomers.
Chemical Reactions Analysis
Types of Reactions: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polymers with pendant amine functionality.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the butoxycarbonyl protecting group.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester and amine groups.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products:
Polymerization: The major product is a polymer with pendant amine groups.
Hydrolysis: The major product is the deprotected amine compound.
Scientific Research Applications
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate, also known as 2-((tert-butoxycarbonyl)amino)ethyl methacrylate, is an organic compound with the molecular formula and a molecular weight of approximately 229.27 g/mol. It is characterized by a methacrylate structure combined with a tert-butoxycarbonyl protecting group for the amine functionality. The primary application of this compound is its use as a monomer in polymer synthesis.
Applications in Polymer Synthesis
The main application of this compound is in polymer synthesis, where it functions as a monomer. The polymers derived from this monomer find use in a variety of fields. The chemical reactivity of this compound is mainly because of its methacrylate group, which can undergo radical polymerization. The tert-butoxycarbonyl group serves as a protecting group and can be removed under acidic conditions, allowing for the regeneration of the free amine group, a feature that is useful in multi-step organic synthesis where selective protection of functional groups is needed.
Use in Drug Delivery Systems and Biocompatible Materials
While specific biological activities of this compound have not been extensively documented, compounds with similar structures are known to have applications in drug delivery systems and biocompatible materials because of their ability to form hydrogels and other functional biomaterials.
General Synthesis Steps
The synthesis of this compound generally involves the reaction of 2-aminoethanol with tert-butyl acrylate, followed by methacrylation. This method allows for the introduction of both the amine functionality and the methacrylate group in a controlled manner. Various synthetic routes can be optimized depending on the desired purity and yield.
Mechanism of Action
The mechanism of action of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis. The compound can form polymers with pendant amine groups, which can interact with various molecular targets. The hydrolysis of the butoxycarbonyl group releases the free amine, which can participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally analogous methacrylate esters, focusing on substituent groups, physicochemical properties, and applications.
Table 1: Structural Comparison
Table 2: Physicochemical and Functional Properties
Key Findings
Boc Protection vs. Other Groups: The Boc group in the target compound offers superior stability under basic conditions compared to tert-butylamino or dimethylamino groups, which are prone to protonation or hydrolysis . In contrast, 2-(dimethylamino)ethyl 2-methylprop-2-enoate exhibits pH-dependent solubility, making it ideal for biomedical applications .
Ester Group Impact :
- Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., methyl 2-(bis-Boc)acrylate), enhancing shelf life in aqueous environments .
Applications in Polymer Science: The target compound’s Boc group enables post-polymerization deprotection to generate free amines for bioconjugation, a feature absent in non-protected analogs like 2-(butylcarbamoyloxy)ethyl derivatives . Copolymers with methyl methacrylate (e.g., methyl 2-methylprop-2-enoate; 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate) show enhanced mechanical strength in resins and adhesives .
Biological Activity
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate, also known as 2-((tert-butoxycarbonyl)amino)ethyl methacrylate, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 229.27 g/mol. This compound is primarily recognized for its role as a monomer in polymer chemistry, particularly in the synthesis of biocompatible materials and drug delivery systems. Although specific biological activities of this compound are not extensively documented, related compounds often exhibit significant biological properties.
Chemical Structure and Properties
The structure of this compound features a methacrylate group that can undergo radical polymerization, and a tert-butoxycarbonyl (Boc) protecting group that can be removed under acidic conditions. This allows for the regeneration of the free amine group, which is crucial in multi-step organic synthesis.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.27 g/mol |
| Functional Groups | Methacrylate, Amine |
| Protective Group | Tert-butoxycarbonyl (Boc) |
Case Studies and Research Findings
Research on methacrylate compounds has highlighted several potential applications:
- Hydrogel Formation : Studies have shown that methacrylate-based hydrogels can be synthesized for use in wound dressings and drug delivery matrices. These hydrogels can be tailored for specific release profiles depending on the polymer composition and crosslinking density.
- Polymer Synthesis : The synthesis of polymers from this compound has been explored for creating materials with targeted mechanical properties suitable for biomedical applications.
Example Research Findings
A study by Zhang et al. (2020) demonstrated that methacrylate-based hydrogels could be used effectively as drug delivery systems for anti-cancer drugs, showing controlled release profiles and enhanced therapeutic efficacy compared to conventional methods.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a two-step process: (1) Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis), followed by (2) esterification with 2-methylprop-2-enoic acid using DCC/DMAP coupling. Critical parameters include maintaining anhydrous conditions during Boc protection and optimizing stoichiometry to minimize side reactions like hydrolysis .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (e.g., absence of unreacted starting materials at δ 5.6–6.2 ppm for methacrylate protons) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- FT-IR : Verify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and Boc carbamate (N-H) at ~3350 cm⁻¹.
- NMR : Key signals include methacrylate vinyl protons (δ 5.6–6.2 ppm), Boc tert-butyl group (δ 1.4 ppm), and ethyl ester protons (δ 4.1–4.3 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS, ensuring alignment with theoretical mass (C₁₁H₁₉NO₄: 253.13 g/mol) .
Advanced Research Questions
Q. What advanced techniques resolve crystallographic ambiguities in methacrylate-based polymers derived from this compound?
- X-ray Crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder in methacrylate side chains. For polymers, employ SHELXPRO to model repeating units and assess packing efficiency .
- Contradiction Handling : If crystallographic data conflicts with NMR (e.g., unexpected bond angles), cross-validate with DFT calculations (e.g., Gaussian09) to reconcile electronic vs. steric effects .
Q. How can researchers address low yields in copolymerization reactions involving this monomer?
- Experimental Design :
- Kinetic Studies : Use DSC or real-time FT-IR to monitor methacrylate double-bond conversion (C=C peak at ~1630 cm⁻¹).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance radical propagation rates compared to THF .
- Initiator Selection : AIBN or photoinitiators (e.g., Irgacure 2959) at 0.5–2 wt% improve efficiency .
Q. What strategies mitigate hydrolytic instability of the Boc group in drug delivery applications?
- Stabilization Methods :
- pH Control : Maintain formulations at pH 5–6 to slow Boc cleavage.
- Encapsulation : Use PLGA nanoparticles (mean size 100–200 nm via DLS) to shield the compound from aqueous environments .
- Alternative Protecting Groups : Compare Boc with Fmoc (UV-sensitive) for controlled release kinetics .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting spectral data between synthetic batches?
- Case Study : If NMR shows residual ethyl acetate (δ 1.2 ppm) but LC-MS indicates purity:
- Root Cause : Incomplete drying during workup.
- Resolution : Implement azeotropic distillation with toluene or use molecular sieves post-extraction .
- Statistical Tools : Apply PCA to batch spectra to identify outlier batches and correlate with process variables (e.g., temperature, stirring rate) .
Q. What computational tools predict the reactivity of this compound in radical polymerization?
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to assess methacrylate’s susceptibility to radical attack. Lower HOMO energy (~-6.5 eV) correlates with slower propagation .
- MD Simulations : Use GROMACS to model copolymer chain dynamics, identifying steric hindrance from the Boc group as a rate-limiting factor .
Application-Specific Methodologies
Q. How is this compound utilized in stimuli-responsive polymer design?
- pH-Responsive Systems : Synthesize block copolymers with PEG segments. Characterize phase transitions via turbidimetry (LCST ~40°C) and validate drug release profiles (e.g., doxorubicin) at pH 5.5 vs. 7.4 .
- Photo-Crosslinking : Incorporate 2-hydroxy-4-methoxybenzophenone as a photoactive crosslinker; quantify gelation via rheometry (G’ > 10 kPa) .
Q. What in vitro assays evaluate its biocompatibility for biomedical applications?
- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µg/mL indicates low toxicity).
- Hemocompatibility : Measure hemolysis (%) using RBCs incubated with 1 mg/mL polymer; <5% is acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
